molecular formula C19H17FN2O3 B2822364 5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide CAS No. 955731-85-8

5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide

Cat. No.: B2822364
CAS No.: 955731-85-8
M. Wt: 340.354
InChI Key: CXQQXUUACJITOH-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide is a high-purity chemical compound for non-human research applications. This oxazole carboxamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of sphingolipid metabolism. Sphingolipids, such as ceramides and sphingosine-1-phosphate, are critical bioactive molecules that regulate essential cellular processes including apoptosis, cell proliferation, and stress responses . The structural core of this molecule is related to a class of substituted oxazole carboxamides that have been designed and synthesized as potential inhibitors of key enzymes within this pathway, such as acid ceramidase (AC) . Acid ceramidase is a cysteine hydrolase that plays a crucial role in maintaining ceramide homeostasis, and its inhibition has been explored as a potential therapeutic strategy for investigating cancer, neurodegenerative disorders, and other sphingolipid-mediated diseases . Researchers can utilize this compound as a valuable pharmacological tool to probe the complex biology of the sphingolipid network and to study the functional consequences of modulating its related enzymatic targets. The compound features a 1,3-oxazole ring system, a privileged structure in drug discovery known for its metabolic stability and ability to engage biological targets effectively. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-16-5-3-2-4-13(16)10-11-21-18(23)19-22-12-17(25-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQQXUUACJITOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings based on diverse sources.

Chemical Structure and Properties

The compound's structure features an oxazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl groups enhances its pharmacological profile. The molecular formula is C17_{17}H18_{18}F1_{1}N2_{2}O3_{3}.

Biological Activity Overview

Research indicates that compounds containing the oxazole moiety exhibit a range of biological activities, including:

  • Anticancer : In vitro studies show significant cytotoxicity against various cancer cell lines.
  • Anti-inflammatory : Potential to inhibit inflammatory pathways.
  • Antimicrobial : Activity against bacterial and fungal strains.

Anticancer Activity

A significant area of investigation for this compound is its anticancer properties. In a study examining various oxazole derivatives, it was found that modifications to the oxazole ring can significantly enhance cytotoxic effects against tumor cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.8
A549 (Lung Cancer)9.5
Caco-2 (Colon Cancer)4.3

The data indicates that the compound exhibits potent activity against HeLa and Caco-2 cell lines, suggesting its potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to increased rates of programmed cell death.
  • Modulation of Signaling Pathways : Inhibitory effects on key oncogenic signaling pathways have been observed.

Anti-inflammatory Activity

In addition to anticancer properties, this compound shows promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • A study published in PubMed Central demonstrated that derivatives of oxazole showed promising results in inhibiting tumor growth in vivo models, with specific focus on the modulation of immune responses ( ).
  • Another research article indicated that certain structural modifications enhanced the selectivity and potency against specific cancer types ( ).

Comparison with Similar Compounds

Analogs with Modified Substituents

A. N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-(4-Fluorophenyl)-1,3-Oxazol-2-Amine (Example 109)

  • Structure : Replaces the carboxamide with a sulfonamide group.
  • Activity : Sulfonamide derivatives often exhibit enhanced enzyme inhibition due to stronger hydrogen-bonding interactions .

B. 5-(4-Chlorophenyl)-N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-1,3-Oxazol-2-Amine (Example 132)

  • Structure : Substitutes fluorine with chlorine on the phenyl ring.
  • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may increase binding affinity but reduce solubility .

C. 4-(2-{[5-(Ethylsulfonyl)-2-Methoxyphenyl]Amino}-1,3-Oxazol-5-Yl)Benzonitrile (Example 133)

  • Structure : Introduces a nitrile group on the phenyl ring.

Heterocyclic Variants

A. Thiazole-Based Analogs (EMAC2068–EMAC2071)

  • Structure : Replace the oxazole core with a thiazole ring (e.g., EMAC2068: 2-[2-{[5-(4-Fluorophenyl)-2-Methoxyphenyl]Methylidene}Hydrazin-1-Yl]-4-(4-Methoxyphenyl)-1,3-Thiazole Bromide).

B. Pyrrole-Based Analogs (ACI-INT-733–ACI-INT-735)

  • Structure : Substitute oxazole with a pyrrole ring (e.g., ACI-INT-733: 5-(4-Fluorophenyl)-1-(2-(3,6-Dihydro-6-Oxo-2H-Pyran-2-Yl)Ethyl)-2-Isopropyl-N,4-Diphenyl-1H-Pyrrole-3-Carboxamide).
  • Impact : Pyrrole’s planar structure and nitrogen orientation may improve intercalation into hydrophobic protein pockets but reduce metabolic stability .

Substituent-Driven Functional Differences

Compound Core Structure Key Substituents Biological Implication Reference
Target Compound 1,3-Oxazole 4-Fluorophenyl, Carboxamide Kinase inhibition (hypothesized)
Example 109 1,3-Oxazole Ethylsulfonyl Enhanced metabolic stability
EMAC2068 1,3-Thiazole Bromide, Hydrazin-yl Antiviral activity
ACI-INT-733 Pyrrole Dihydro-6-oxo-2H-pyran-2-yl, Isopropyl Altered binding kinetics

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxamide group in the target compound improves aqueous solubility compared to sulfonamide or brominated analogs .
  • Lipophilicity : The 2-methoxyphenyl ethyl chain balances lipophilicity, optimizing blood-brain barrier penetration for CNS targets .
  • Metabolic Stability : Sulfonyl-containing analogs (e.g., Example 132) resist cytochrome P450 oxidation better than carboxamides .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Oxazole FormationHATU, DIPEA, DMF, 25°C6598%
Fluorophenyl CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME7295%

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